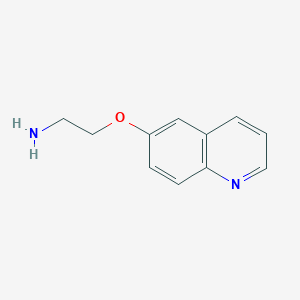

6-(2-Aminoethoxy)quinoline

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-quinolin-6-yloxyethanamine |

InChI |

InChI=1S/C11H12N2O/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11/h1-4,6,8H,5,7,12H2 |

InChI Key |

RPLKZVCAQFWTME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OCCN)N=C1 |

Origin of Product |

United States |

Preparation Methods

Introduction of a Leaving Group at the 6-Position

Halogenation (Chlorination or Bromination) : Selective chlorination at the 6-position of quinoline can be achieved via electrophilic aromatic substitution using reagents such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) under controlled conditions. For example, 6-chloroquinoline derivatives serve as key intermediates.

Nucleophilic Aromatic Substitution (SNAr) : The 6-chloroquinoline intermediate is reactive towards nucleophiles due to the electron-deficient pyridine ring, facilitating displacement of chlorine by nucleophiles such as aminoethoxy groups.

Synthesis of 6-(2-Aminoethoxy)quinoline

General Synthetic Route

The synthesis typically proceeds via nucleophilic substitution of 6-chloroquinoline with 2-aminoethanol or its protected forms under basic conditions:

Starting Material : 6-chloroquinoline or 6-chloroquinoline derivative.

Nucleophile : 2-aminoethanol (HO–CH2–CH2–NH2) or a protected variant (e.g., Boc-protected aminoethanol).

Reaction Conditions : Heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to promote nucleophilic substitution.

Workup : Isolation and purification of 6-(2-aminoethoxy)quinoline by crystallization or chromatography.

Detailed Reaction Mechanism

The lone pair on the oxygen of 2-aminoethanol attacks the electrophilic carbon bearing the chlorine substituent at the 6-position of quinoline.

The chlorine is displaced, forming the ether linkage between the quinoline ring and the ethoxy chain.

The amino group remains free or protected during the reaction to prevent side reactions.

Alternative Synthetic Strategies and Key Intermediates

Protection and Deprotection Strategies

To avoid side reactions involving the amino group during nucleophilic substitution, 2-aminoethanol can be protected as a carbamate (Boc or Fmoc group).

After substitution, deprotection under acidic or basic conditions yields the free amino group.

Use of Tosylates or Mesylates

- Instead of direct nucleophilic substitution on 6-chloroquinoline, the aminoethoxy group can be introduced by first preparing 2-(tosyloxy)ethanol or 2-(mesyloxy)ethanol as a leaving group, which then reacts with 6-hydroxyquinoline derivatives to form the ether linkage, followed by amination.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

Regioselectivity : Halogenation at the 6-position is favored due to electronic and steric factors in quinoline derivatives, enabling selective substitution.

Reaction Yields : Nucleophilic aromatic substitution reactions typically yield 60–90% of the desired 6-(2-aminoethoxy)quinoline, depending on reaction time, temperature, and solvent choice.

Catalysis : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been explored for similar quinoline functionalizations but are less common for direct aminoethoxy substitution.

Purification : Crystallization from ethanol or chromatographic methods are effective for isolating pure product.

Chemical Reactions Analysis

6-(2-Aminoethoxy)quinoline undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, typically at the 5- or 8-positions.

Condensation: The aminoethoxy group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Scientific Research Applications

6-(2-Aminoethoxy)quinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.

Biology: This compound is used in the development of fluorescent probes for detecting metal ions, such as zinc and cadmium, due to its ability to form stable complexes with these ions.

Medicine: Quinoline derivatives, including 6-(2-Aminoethoxy)quinoline, have shown potential as antimalarial, anticancer, and antimicrobial agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethoxy)quinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, quinoline derivatives can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . In the context of metal ion detection, the compound forms coordination complexes with metal ions, leading to changes in fluorescence properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Functional Group Variations

Aminoalkyl vs. Alkoxy Substituents

- 6-Methoxyquinoline: Widely used as a biochemical reagent (), its methoxy group enhances electron density on the quinoline ring but lacks the protonatable amino group critical for ionic interactions .

Heterocyclic Modifications

- Bedaquiline: A 6-methoxyquinoline with a bulky diarylquinoline structure, bedaquiline targets mycobacterial ATP synthase and exemplifies how steric bulk at the 6-position can enhance specificity for bacterial enzymes .

- Anti-HIV Quinoline Derivatives: highlights quinoline-carboxyhydrazide derivatives (e.g., Compound 4) with anti-HIV activity, where the 6-position is linked to a hydrazide group instead of an aminoethoxy chain .

Data Tables: Structural and Functional Comparisons

Research Findings and Structure-Activity Relationships (SAR)

- Position-Specific Efficacy: 6-Substituted quinolines (e.g., B014) show higher cytotoxicity than 4-substituted analogs in cancer models, likely due to optimized steric and electronic interactions with cellular targets .

- Aminoethoxy vs.

- Anti-Infective Potential: While bedaquiline (6-methoxy) targets tuberculosis, 6-(2-Aminoethoxy)quinoline’s amino group could be tailored for antiviral or antibacterial applications, akin to HIV inhibitors in .

Biological Activity

6-(2-Aminoethoxy)quinoline is a compound with significant biological activity, particularly noted for its antibacterial, anticancer, and other pharmacological properties. This article explores its biological mechanisms, applications, and relevant research findings.

6-(2-Aminoethoxy)quinoline is a derivative of quinoline, characterized by its aminoethoxy group at the 6-position. This structural feature enhances its interaction with biological targets, particularly in medicinal chemistry. The compound primarily acts by inhibiting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Key Mechanisms:

- Antibacterial Activity: The compound exhibits potent antibacterial effects against various strains of bacteria, including Clostridium difficile (C. difficile). It has been shown to have a minimum inhibitory concentration (MIC) as low as 1.0 μg/mL against this pathogen .

- Anticancer Properties: Quinoline derivatives, including 6-(2-Aminoethoxy)quinoline, have demonstrated potential in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Antibacterial Efficacy

A study conducted on the antibacterial properties of 6-(2-Aminoethoxy)quinoline revealed its effectiveness against C. difficile. In an in vivo mouse model, treatment with the compound significantly improved survival rates and reduced diarrhea associated with the infection:

- Study Design: Mice were divided into groups: one treated with the compound post-infection and a control group.

- Results:

Anticancer Activity

In vitro studies have shown that 6-(2-Aminoethoxy)quinoline can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated alongside other quinoline derivatives for their cytotoxic effects on human cancer cells:

- Cell Lines Tested: OVCAR-3 (ovarian cancer) and HEK293 (human embryonic kidney).

- Findings: The compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-(2-Aminoethoxy)quinoline, a comparison with other quinoline derivatives is beneficial. Below is a summary table highlighting key differences:

| Compound | Structure Features | Biological Activity | MIC (μg/mL) | Notes |

|---|---|---|---|---|

| 6-(2-Aminoethoxy)quinoline | Aminoethoxy group at 6-position | Antibacterial, anticancer | 1.0 | Effective against C. difficile |

| Chloroquine | 4-aminoquinoline structure | Antimalarial | Not specified | Commonly used for malaria treatment |

| Amodiaquine | Similar to chloroquine | Antimalarial | Not specified | Used in combination therapies |

| Other Quinoline Derivatives | Varies | Diverse activities | Varies | Often less potent than 6-(2-Aminoethoxy) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.